

Is AG-490 a Selective Inhibitor for JAK2?

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: AG-490
CAS No.: 134036-52-5
Cat. No.: B1141863

[Get Quote](#)

A Comparative Technical Guide for Drug Development & Basic Research

Executive Summary (BLUF): No, **AG-490** is not a highly selective inhibitor of JAK2 by modern standards. While historically significant as one of the first "JAK2-selective" tyrphostins, current pharmacological profiling reveals it is a dual JAK2/EGFR inhibitor with modest potency (micromolar range) and poor metabolic stability. For precise pathway dissection or in vivo efficacy, second-generation inhibitors (e.g., Fedratinib, Ruxolitinib) or structural analogs (e.g., WP1066) are superior alternatives.

Part 1: The Technical Profile of AG-490

Synonyms: Tyrphostin B42 Chemical Class: Tyrphostin (Benzylidenemalononitrile derivative)

AG-490 was originally developed to block the constitutive activation of the JAK/STAT pathway in acute lymphoblastic leukemia (ALL). However, its "selectivity" is relative to the broad-spectrum kinase inhibitors available in the 1990s, not the highly specific ATP-competitive inhibitors available today.

1.1 The Selectivity Gap

The primary limitation of **AG-490** is its cross-reactivity with the Epidermal Growth Factor Receptor (EGFR) family. In many cell types, the concentration required to inhibit JAK2 significantly overlaps with the concentration that inhibits EGFR.

Table 1: Kinase Selectivity Profile of **AG-490**

Target Kinase	IC50 (Inhibitory Concentration)	Selectivity Verdict
EGFR	0.1 – 2.0 μ M	High Potency (Off-Target)
JAK2	~10 – 50 μ M	Moderate Potency (Target)
ErbB2 (HER2)	~13.5 μ M	Moderate Potency
JAK3	~50 μ M	Low Potency
Lck, Lyn, Src	> 100 μ M	No Significant Inhibition

“

*Critical Insight: **AG-490** inhibits EGFR more potently than its intended target, JAK2. If your experimental model expresses both EGFR and JAK2 (e.g., Glioblastoma, NSCLC cell lines), phenotypic effects observed at 10–50 μ M cannot be attributed solely to JAK2 inhibition.*

1.2 Stability and Solubility Issues

- **In Vivo Instability:** **AG-490** undergoes rapid metabolism, leading to a short half-life that renders it ineffective for most animal models of tumor growth.
- **Mechanism:** It acts as a substrate mimic, but its benzylidenemalononitrile core is susceptible to nucleophilic attack and hydrolysis.

Part 2: Comparative Analysis of Alternatives

To ensure data integrity, researchers should replace **AG-490** with more stable and specific tools depending on the experimental context.

2.1 AG-490 vs. Clinical Standards (Ruxolitinib & Fedratinib)

Feature	AG-490 (Tool Compound)	Ruxolitinib (Clinical Std)	Fedratinib (Highly Selective)	WP1066 (AG-490 Analog)
Primary Targets	JAK2, EGFR, ErbB2	JAK1, JAK2	JAK2 (Selective)	JAK2, STAT3
Potency (IC50)	Micromolar (10-50 μ M)	Nanomolar (<10 nM)	Nanomolar (3 nM)	Micromolar (2-5 μ M)
Kinase Selectivity	Poor (Hits EGFR)	Moderate (Hits JAK1)	High (Spares JAK1/3)	Moderate
In Vivo Utility	Negligible (Unstable)	High (Oral Bioavailable)	High	High (Brain penetrant)
Best Use Case	Historical reference; low-cost in vitro screens	In vivo models; JAK1/2 co-inhibition	Precise JAK2 dissection	Glioma models; STAT3 degradation

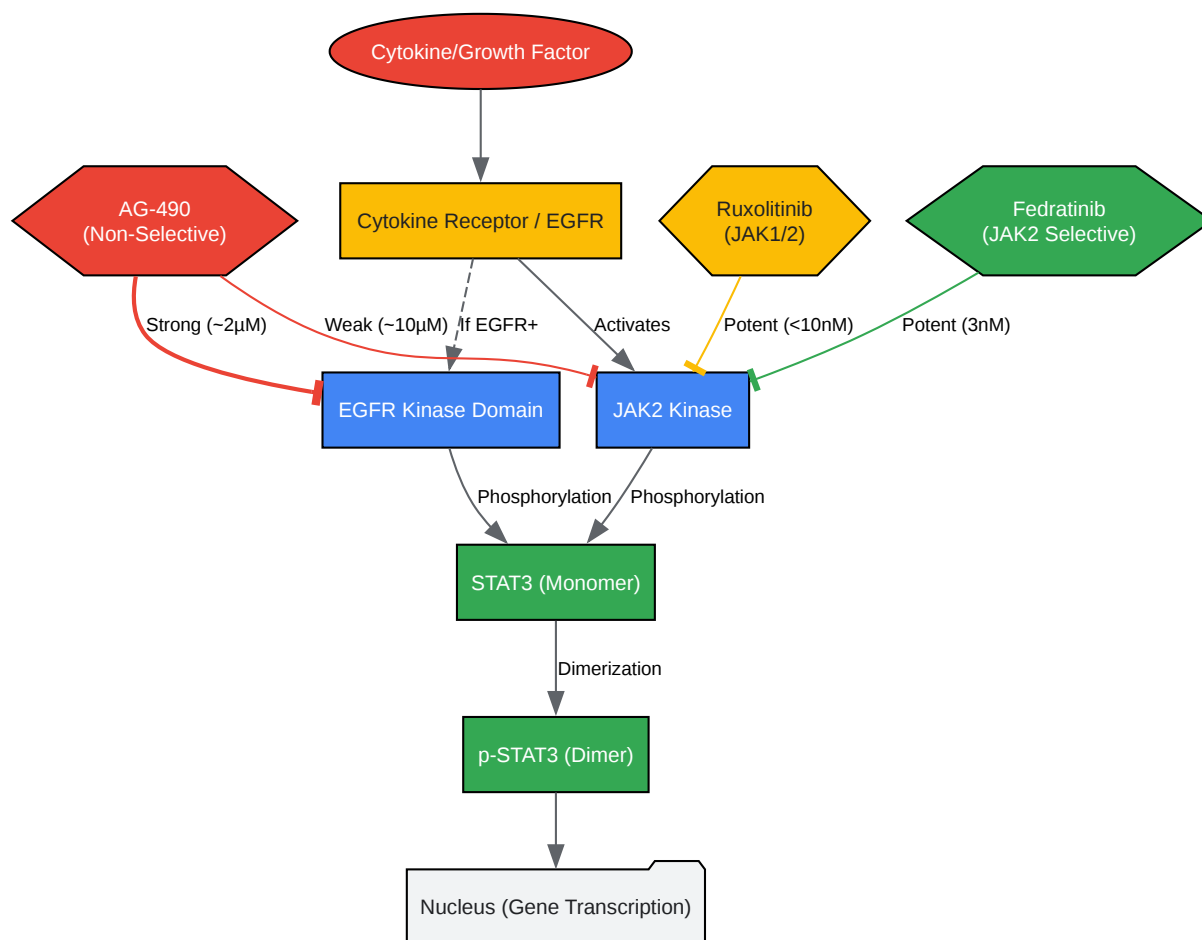
2.2 Structural Evolution: The WP1066 Connection

WP1066 is a structural derivative of **AG-490** designed to overcome its stability flaws.

- Improvement: WP1066 is approximately 18-fold more potent than **AG-490** in HEL cells.
- Mechanism: Unlike **AG-490**, WP1066 not only blocks JAK2 phosphorylation but also actively induces the degradation of the STAT3 protein, providing a "double-hit" to the pathway.

Part 3: Selection Logic & Signaling Pathway

Understanding where these inhibitors act is crucial for experimental design.



[Click to download full resolution via product page](#)

Figure 1: Inhibitor Intervention Points. Note that **AG-490** inhibits EGFR more potently than JAK2, creating a confounding variable in cells expressing both receptors.

Part 4: Validated Experimental Protocol

To confirm JAK2 inhibition without EGFR interference, use the following rigorous Western Blot workflow.

Protocol: Validating JAK2 Selectivity in Cell Culture

Objective: Distinguish between JAK2-specific inhibition and general tyrosine kinase inhibition.

Materials:

- Cell Line: HEL (JAK2 V617F mutant, EGFR low) vs. A549 (EGFR high, JAK2 wt).
- Controls: DMSO (Vehicle), Fedratinib (Positive Control for JAK2), Erlotinib (Positive Control for EGFR).

Step-by-Step Workflow:

- Serum Starvation (Crucial):
 - Seed cells at

cells/well in 6-well plates.
 - Starve in 0.5% FBS media for 12–18 hours to reduce basal phosphorylation noise.
- Inhibitor Treatment:
 - Treat cells for 2 hours (**AG-490** requires longer pre-incubation than ATP-competitive inhibitors).
 - Dose Response:
 - **AG-490**: 10 μ M, 50 μ M, 100 μ M.
 - Fedratinib: 10 nM, 100 nM, 500 nM.
- Stimulation (Pathway Activation):
 - Stimulate with IL-6 (50 ng/mL) for 15 minutes to activate JAK2/STAT3.
 - Note: In HEL cells with V617F mutation, stimulation is optional as the pathway is constitutively active.
- Lysis & Western Blot:

- Lyse in RIPA buffer supplemented with Sodium Orthovanadate (1 mM) and PMSF (freshly added).
- Primary Antibodies:
 - Anti-p-JAK2 (Tyr1007/1008).
 - Anti-p-STAT3 (Tyr705) – The functional readout.
 - Anti-p-EGFR (Tyr1068) – The specificity control.
 - Total JAK2, Total STAT3, Total EGFR,
-Actin (Loading controls).
- Data Interpretation:
 - True JAK2 Inhibition: Reduction in p-JAK2/p-STAT3 without reduction in p-EGFR.
 - **AG-490** Signature: Reduction in p-EGFR often precedes or matches p-JAK2 reduction.

Part 5: References

- Meydan N, et al. (1996).[1] Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor. [2] Nature. [Link](#)
 - The foundational paper identifying **AG-490** as a JAK2 inhibitor.
- Gazit A, et al. (1991). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry. [Link](#)
 - Establishes the EGFR/ErbB2 inhibitory profile of the tyrphostin class (**AG-490**).
- Iwamaru A, et al. (2007). A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo. Oncogene. [Link](#)
 - Compares **AG-490** with WP1066, highlighting the lack of in vivo stability of **AG-490**.

- Wernig G, et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. *Cancer Cell*. [Link](#)
 - Describes Fedratinib (TG101348) and demonstrates what "true" selectivity looks like compared to early tyrophostins.
- Verstovsek S, et al. (2010). Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis.[3][4] *New England Journal of Medicine*. [Link](#)
 - Clinical validation of Ruxolitinib.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. abmole.com \[abmole.com\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. youtube.com \[youtube.com\]](#)
- To cite this document: BenchChem. [Is AG-490 a Selective Inhibitor for JAK2?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141863/docs#is-ag-490-a-selective-inhibitor-for-jak2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)